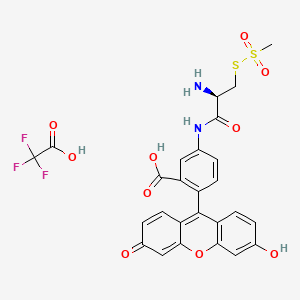

MTSEA-Fluorescein

Overview

Description

MTSEA-Fluorescein is a fluorescent probe that can be used for ion channel research . It is a compound that has been used in various studies and experiments, particularly in the field of biochemistry .

Chemical Reactions Analysis

MTSEA-Fluorescein is used in various chemical reactions, particularly in the study of proteins. For instance, it’s used in the substituted cysteine accessibility method (SCAM), a technique that combines site-directed mutagenesis and chemical modification to study the structure and function of proteins .Scientific Research Applications

Channel Protein Topology

MTSEA is used in combination with site-directed mutagenesis to assess the exposure of cysteine residues introduced into channel proteins. This method helps in determining the secondary structure, membrane topology, and conformational changes in proteins (Holmgren, Liu, Y, & Yellen, 1996).

Ophthalmological Applications

Fluorescein, including its derivatives, is widely used in ophthalmology for various diagnostic purposes, such as in the visualization of circulating blood in the human retina (Novotny & Alvis, 1961).

Study of Viral Ion Channels

MTSEA has been applied in the study of the M2 ion channel of the influenza A virus. Mutants of this channel were tested for accessibility to modification by MTSEA, providing insights into the structure of the ion-conducting pore (Shuck, Lamb, & Pinto, 2000).

Diagnostic Imaging

Fluorescein, in general, is employed in various imaging techniques, such as fluorescence irido-corneal photography, which is beneficial in analyzing the vascularization of the cornea and iris (Mitsui, Matsubara, & Kanagawa, 1969).

Corneal Staining and Ocular Surface Analysis

Fluorescein is utilized for evaluating ocular surface integrity, especially in the context of corneal staining. This application helps in understanding interactions between ocular surface cells and fluorescein (Morgan & Maldonado-Codina, 2009).

Biological Probes

The development of new fluorescent dyes based on fluorescein and rhodamine scaffolds for biochemical and biological research shows the evolution of traditional fluorescein into sophisticated probes (Lavis, 2017).

Fluorescence Probes for Analyte Detection

Fluorescein derivatives are constructed as fluorescence probes for detecting various analytes including metal ions, small molecules, and biological macromolecules (Yan et al., 2017).

Diagnostic Tools in Clinical Psychology

While not directly related to MTSEA-Fluorescein, the broader field of fluorescein applications includes studies using crowdsourced samples for clinical research, demonstrating the versatility of fluorescein-based methods in various research contexts (Chandler & Shapiro, 2016).

Glioma Surgery

Fluorescein is used in surgical treatment of malignant gliomas, aiding in intraoperative visualization and increasing the rate of total removal (Acerbi et al., 2014).

Mechanism of Action

Target of Action

MTSEA-Fluorescein is primarily used as a fluorescent probe in ion channel research . Its primary targets are ion channels , particularly sodium channels . Ion channels play a crucial role in various physiological processes, including the generation of nerve impulses and muscle contractions.

Mode of Action

MTSEA-Fluorescein interacts with its targets by binding to specific sites on the ion channels . It is a thiol-specific probe , meaning it reacts with thiol groups (-SH) present in cysteine residues of proteins . This interaction can lead to conformational changes in the ion channels, affecting their function .

Biochemical Pathways

It’s known that the compound can induce conformational changes in ion channels, which can affect the flow of ions across cell membranes . This can have downstream effects on various cellular processes, including signal transduction and cellular excitability.

Result of Action

MTSEA-Fluorescein’s action results in changes in the function of ion channels . For instance, it has been shown to irreversibly activate certain neuronal cation channels when these channels are activated by protons . This suggests that MTSEA-Fluorescein can be used as a reporter of cell surface localization as well as the functional status of ion channels .

Action Environment

The action, efficacy, and stability of MTSEA-Fluorescein can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Fluorescein, a component of MTSEA-Fluorescein, is known to be pH-sensitive and appears yellow-green in normal tear film and bright green in a more alkaline medium . Therefore, the local pH could potentially influence the effectiveness of MTSEA-Fluorescein as a fluorescent probe.

Safety and Hazards

Future Directions

properties

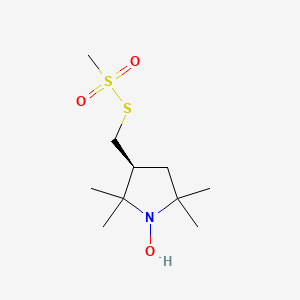

IUPAC Name |

5-[[(2R)-2-amino-3-methylsulfonylsulfanylpropanoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O8S2.C2HF3O2/c1-36(32,33)35-11-19(25)23(29)26-12-2-5-15(18(8-12)24(30)31)22-16-6-3-13(27)9-20(16)34-21-10-14(28)4-7-17(21)22;3-2(4,5)1(6)7/h2-10,19,27H,11,25H2,1H3,(H,26,29)(H,30,31);(H,6,7)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZQSKRJXFCLU-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747000 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MTSEA-Fluorescein | |

CAS RN |

1356019-48-1 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)